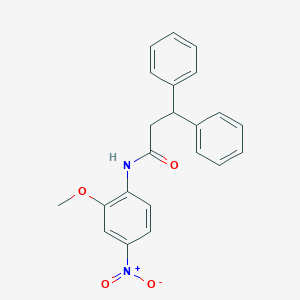![molecular formula C27H28N2O7 B449580 ETHYL 4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE](/img/structure/B449580.png)
ETHYL 4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound with a unique structure that includes a quinoline core, a nitrobenzyl group, and an ethyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced through a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with a phenolic compound.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
ETHYL 4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding quinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, elevated temperatures.
Major Products
Reduction: Amino derivatives of the compound.
Oxidation: Quinoline derivatives with oxidized functional groups.
Substitution: Compounds with substituted functional groups in place of the methoxy group.
科学的研究の応用
ETHYL 4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ETHYL 4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline core may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
ETHYL 4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can be compared with similar compounds such as:
Ethyl 4-[(4-nitrobenzyl)oxy]benzoate: Similar structure but lacks the quinoline core.
Ethyl 4-({[(4-nitrobenzyl)oxy]carbonyl}[4-(2-pyridinylsulfamoyl)phenyl]amino)-3-oxobutanoate: Contains additional functional groups and a different core structure.
1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene: Similar nitrobenzyl group but different overall structure.
The uniqueness of this compound lies in its combination of the quinoline core with the nitrobenzyl and methoxy groups, providing a distinct set of chemical and biological properties.
特性
分子式 |
C27H28N2O7 |
|---|---|
分子量 |
492.5g/mol |
IUPAC名 |
ethyl 4-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C27H28N2O7/c1-4-35-27(31)24-16(2)28-20-6-5-7-21(30)26(20)25(24)18-10-13-22(23(14-18)34-3)36-15-17-8-11-19(12-9-17)29(32)33/h8-14,25,28H,4-7,15H2,1-3H3 |
InChIキー |
KNPVDVDUPWRLSN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])OC)C(=O)CCC2)C |
正規SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])OC)C(=O)CCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


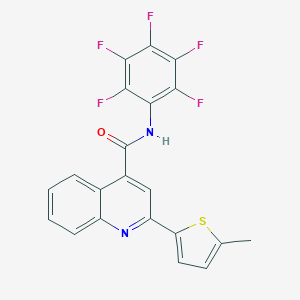
![propan-2-yl (2Z)-2-cyano-3-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}prop-2-enoate](/img/structure/B449498.png)
![1-Ethyl-3-[(2-methylfuran-3-carbonyl)amino]thiourea](/img/structure/B449501.png)
![5-[(2-Chlorophenoxy)methyl]-2-furohydrazide](/img/structure/B449503.png)
![N~1~-[2-(HEXANOYLAMINO)-1-METHYLETHYL]HEXANAMIDE](/img/structure/B449504.png)
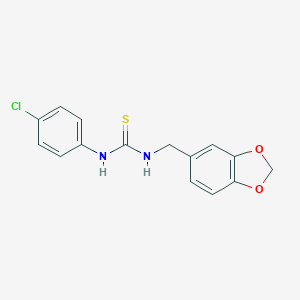
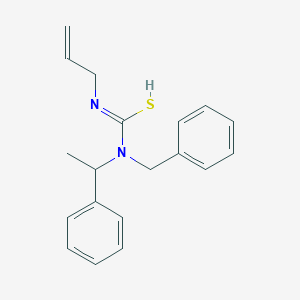
![4-Chloro-3-nitro-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide](/img/structure/B449508.png)
![2-bromo-N'-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-2-methylpropanohydrazide](/img/structure/B449510.png)
![6-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B449511.png)
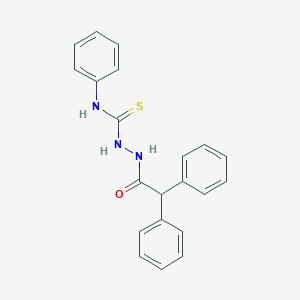
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-N-(1-phenylethyl)acrylamide](/img/structure/B449514.png)
![2-(4-tert-Butylphenyl)-N'-[(E)-(3-fluorophenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B449517.png)
